2-methylsulfonyl-3-phenylquinazolin-4-one
Overview
Description
2-methylsulfonyl-3-phenylquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-3-phenylquinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired quinazolinone derivative in good yield. Other synthetic methods include Aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale refluxing and oxidative cyclization reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonyl-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, each with distinct biological activities. These derivatives are often screened for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies investigating its effects on cellular processes and pathways.
Medicine: It has shown promise as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-methylsulfonyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various protein kinases, which play crucial roles in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- 3-phenylquinazoline-2,4-dithione
- 2-sulfanylquinazolin-4-one
- 2-methyl-4H-benzo[d][1,3]oxazin-4-one
Uniqueness
2-methylsulfonyl-3-phenylquinazolin-4-one stands out due to its unique combination of a sulfonyl group and a phenyl group attached to the quinazolinone core. This structural feature enhances its biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methylsulfonyl-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-21(19,20)15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVFGTAASUTLNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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